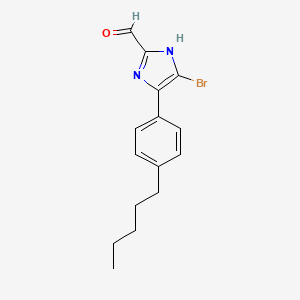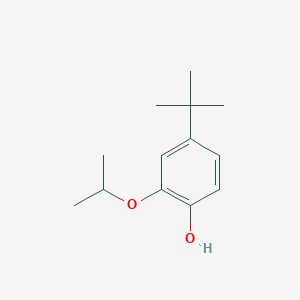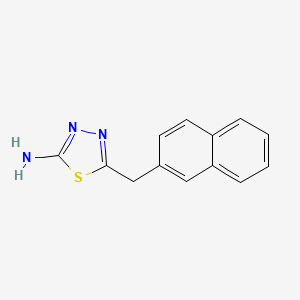
tert-Butyl (6-bromo-4-methoxypyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (6-bromo-4-methoxypyridin-2-yl)carbamate: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 4th position, and a carbamate group attached to the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-bromo-4-methoxypyridin-2-yl)carbamate typically involves the following steps:
Methoxylation: The methoxy group can be introduced at the 4th position through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom at the 6th position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced forms with different oxidation states.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: tert-Butyl (6-bromo-4-methoxypyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of the process.
Biology and Medicine:
Drug Development: The compound is explored for its potential pharmacological properties and as a building block in drug synthesis.
Biological Studies: It is used in studies to understand the interaction of pyridine derivatives with biological systems.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Agriculture: It can be used in the synthesis of agrochemicals and pesticides.
Mecanismo De Acción
The mechanism of action of tert-Butyl (6-bromo-4-methoxypyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in determining the compound’s reactivity and binding affinity. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with biological targets. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate
Comparison:
- Structural Differences: The position and type of substituents on the pyridine ring vary among these compounds, leading to differences in their chemical properties and reactivity.
- Unique Features: tert-Butyl (6-bromo-4-methoxypyridin-2-yl)carbamate is unique due to the specific arrangement of the bromine, methoxy, and carbamate groups, which confer distinct reactivity and potential applications.
- Applications: While similar compounds may share some applications, the unique structure of this compound makes it particularly suitable for specific research and industrial purposes.
Propiedades
Fórmula molecular |
C11H15BrN2O3 |
|---|---|
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
tert-butyl N-(6-bromo-4-methoxypyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-9-6-7(16-4)5-8(12)13-9/h5-6H,1-4H3,(H,13,14,15) |
Clave InChI |
JRRWUAUELXWCAC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC(=CC(=C1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13690944.png)
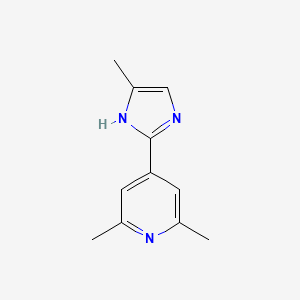
![Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-](/img/structure/B13690958.png)
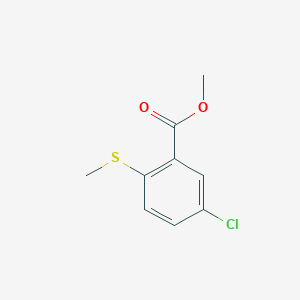
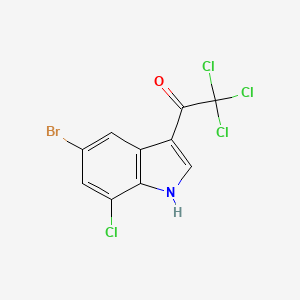
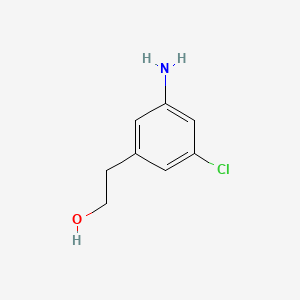
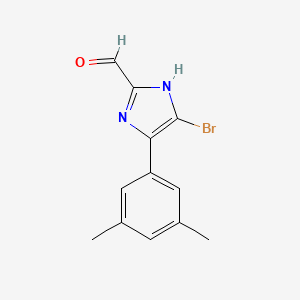
![6-Boc-decahydro-1H-pyrido[4,3-c]azepine](/img/structure/B13690997.png)
